

A Comparative Guide to Cross-Referencing Spectral Data for C₉H₁₆O₂ Isomers

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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexane-1-carboxylic acid

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For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical compound is a cornerstone of rigorous scientific practice. The molecular formula C₉H₁₆O₂ represents a multitude of isomers, each with unique structural features and, consequently, distinct spectral fingerprints. This guide provides an in-depth, objective comparison of the spectral data for three common isomers of C₉H₁₆O₂—allyl hexanoate, γ -nonalactone, and 4-hydroxynonenal—to illustrate the power of cross-referencing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for accurate structural elucidation.

The Imperative of Multi-Technique Spectral Analysis

Relying on a single spectroscopic technique for compound identification can be misleading. Isomers often exhibit similar features in one type of spectrum but can be clearly differentiated by another. A robust analytical workflow, therefore, necessitates the integration of data from various spectroscopic methods. This guide will demonstrate how the combined insights from IR, ¹H NMR, ¹³C NMR, and MS create a self-validating system for identifying a specific C₉H₁₆O₂ isomer.

Isomer Selection: A Study in Structural Diversity

The three isomers chosen for this guide—allyl hexanoate, γ -nonalactone, and 4-hydroxynonenal—were selected to represent common yet structurally distinct functionalities arising from the same molecular formula.

- Allyl Hexanoate: An acyclic ester with a terminal double bond.
- γ -Nonalactone: A cyclic ester (lactone) with a saturated alkyl chain.
- 4-Hydroxynonenal: An unsaturated aldehyde with a hydroxyl group.

This diversity allows for a comprehensive demonstration of how key spectral features directly correlate with specific structural motifs.

Experimental Data Acquisition: A Standardized Approach

The spectral data presented in this guide were compiled from reputable databases, including the National Institute of Standards and Technology (NIST) WebBook and the Spectral Database for Organic Compounds (SDBS).^[1] The experimental conditions for acquiring these spectra, while varying slightly between sources, generally adhere to standard analytical protocols.

Typical Experimental Protocols

- Infrared (IR) Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer.^[1] Liquid samples are often analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples may be prepared as a KBr pellet or in a Nujol mull.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer.^[2] Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS).^[1] The electron energy is commonly set at 70 eV.

Spectral Data Comparison: Unraveling the Isomeric Puzzle

The following sections provide a detailed analysis of the IR, ^1H NMR, ^{13}C NMR, and mass spectra for each of the three selected $\text{C}_9\text{H}_{16}\text{O}_2$ isomers.

Allyl Hexanoate

Structure:

Table 1: Key Spectral Data for Allyl Hexanoate

Spectroscopic Technique	Key Features and Interpretation
IR Spectroscopy	$\sim 3080\text{ cm}^{-1}$: =C-H stretch (alkene) $\sim 2960, 2870\text{ cm}^{-1}$: C-H stretch (alkane) $\sim 1740\text{ cm}^{-1}$: C=O stretch (ester) [3] [4] $\sim 1645\text{ cm}^{-1}$: C=C stretch (alkene) $\sim 1170\text{ cm}^{-1}$: C-O stretch (ester)
^1H NMR Spectroscopy	$\sim 5.9\text{ ppm}$ (m, 1H): -CH=CH ₂ $\sim 5.3\text{ ppm}$ (m, 2H): -CH=CH ₂ $\sim 4.6\text{ ppm}$ (d, 2H): -O-CH ₂ -CH= $\sim 2.3\text{ ppm}$ (t, 2H): -C(=O)-CH ₂ - $\sim 1.6\text{ ppm}$ (m, 2H): -C(=O)-CH ₂ -CH ₂ - $\sim 1.3\text{ ppm}$ (m, 4H): -(CH ₂) ₂ -CH ₃ $\sim 0.9\text{ ppm}$ (t, 3H): -CH ₃
^{13}C NMR Spectroscopy	$\sim 173\text{ ppm}$: C=O (ester) [3] $\sim 132\text{ ppm}$: -CH=CH ₂ [3] $\sim 118\text{ ppm}$: -CH=CH ₂ [3] $\sim 65\text{ ppm}$: -O-CH ₂ - [3] $\sim 34, 31, 25, 22, 14\text{ ppm}$: Alkyl chain carbons [3]
Mass Spectrometry	$m/z\ 156$: Molecular ion (M^+) [5] $m/z\ 115$: [$\text{M} - \text{C}_3\text{H}_5$] ⁺ (loss of allyl group) $m/z\ 99$: [$\text{M} - \text{C}_4\text{H}_7\text{O}$] ⁺ $m/z\ 41$: [C_3H_5] ⁺ (allyl cation - base peak)

γ -Nonalactone

Structure:

Table 2: Key Spectral Data for γ -Nonalactone

Spectroscopic Technique	Key Features and Interpretation
IR Spectroscopy	~2930, 2860 cm^{-1} : C-H stretch (alkane) ~1770 cm^{-1} : C=O stretch (γ -lactone - higher frequency due to ring strain) ~1180 cm^{-1} : C-O stretch (ester)
^1H NMR Spectroscopy	~4.5 ppm (m, 1H): -O-CH- ~2.5 ppm (m, 2H): -C(=O)-CH ₂ - ~2.0-2.3 ppm (m, 2H): -CH ₂ -CH-O- ~1.2-1.6 ppm (m, 8H): -(CH ₂) ₄ -CH ₃ ~0.9 ppm (t, 3H): -CH ₃
^{13}C NMR Spectroscopy	~177 ppm: C=O (lactone)[6] ~81 ppm: -O-CH-[6] ~36, 32, 29, 28, 25, 23, 14 ppm: Alkyl chain and ring carbons[6]
Mass Spectrometry	m/z 156: Molecular ion (M^+) m/z 85: [$\text{M} - \text{C}_5\text{H}_{11}$] ⁺ (loss of pentyl side chain) - characteristic fragmentation of γ -lactones (base peak)[7]

4-Hydroxynonenal

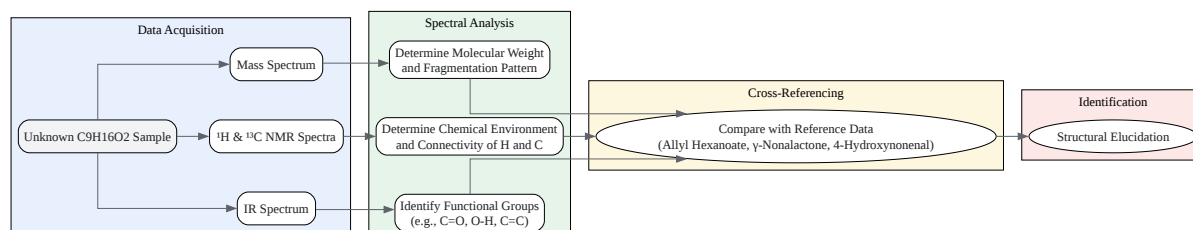
Structure:

Table 3: Key Spectral Data for 4-Hydroxynonenal

Spectroscopic Technique	Key Features and Interpretation
IR Spectroscopy	$\sim 3400\text{ cm}^{-1}$ (broad): O-H stretch (alcohol) $\sim 3020\text{ cm}^{-1}$: =C-H stretch (alkene) $\sim 2930, 2860\text{ cm}^{-1}$: C-H stretch (alkane) $\sim 2720, 2820\text{ cm}^{-1}$ (weak): C-H stretch (aldehyde) $\sim 1690\text{ cm}^{-1}$: C=O stretch (conjugated aldehyde) $\sim 1640\text{ cm}^{-1}$: C=C stretch (alkene)
^1H NMR Spectroscopy	$\sim 9.5\text{ ppm}$ (d, 1H): -CHO (aldehyde) $\sim 6.8\text{ ppm}$ (m, 1H): -CH=CH-CHO $\sim 6.1\text{ ppm}$ (m, 1H): -CH=CH-CHO $\sim 4.3\text{ ppm}$ (m, 1H): -CH(OH)- $\sim 2.2\text{ ppm}$ (br s, 1H): -OH $\sim 1.2\text{--}1.6\text{ ppm}$ (m, 8H): -(CH ₂) ₄ -CH ₃ $\sim 0.9\text{ ppm}$ (t, 3H): -CH ₃
^{13}C NMR Spectroscopy	$\sim 194\text{ ppm}$: C=O (aldehyde)[8] $\sim 158\text{ ppm}$: -CH=CH-CHO[8] $\sim 135\text{ ppm}$: -CH=CH-CHO[8] $\sim 72\text{ ppm}$: -CH(OH)-[8] $\sim 36, 32, 25, 23, 14\text{ ppm}$: Alkyl chain carbons[8]
Mass Spectrometry	m/z 156: Molecular ion (M ⁺)[8] m/z 138: [M - H ₂ O] ⁺ (loss of water) m/z 99: [M - C ₄ H ₇ O] ⁺ m/z 71: [C ₅ H ₁₁] ⁺ m/z 57: [C ₄ H ₉] ⁺

Workflow for Spectral Cross-Referencing

The process of identifying an unknown compound with the molecular formula C₉H₁₆O₂ involves a systematic comparison of its acquired spectra with the reference data. The following diagram illustrates this workflow.



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Caption: Workflow for the identification of a C₉H₁₆O₂ isomer through spectral data cross-referencing.

Conclusion: The Power of a Multi-faceted Approach

This comparative guide demonstrates that while each spectroscopic technique provides valuable clues, it is the synergy of IR, NMR, and MS data that leads to the confident and accurate identification of a specific C₉H₁₆O₂ isomer. The distinct spectral features of allyl hexanoate, γ-nonalactone, and 4-hydroxynonenal, as summarized in the tables above, serve as a clear illustration of this principle. By following a systematic workflow of data acquisition, individual spectral analysis, and comprehensive cross-referencing, researchers can overcome the challenges of isomeric ambiguity and ensure the integrity of their scientific findings.

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